Quantacure qtx

Descripción general

Descripción

It is primarily used to improve the bond strength between composite materials and tooth substrates . This compound is notable for its role in dental applications and its unique chemical structure.

Métodos De Preparación

The synthesis of Quantacure QTX involves several steps, starting with the preparation of the thioxanthone derivative. The synthetic route typically includes the following steps:

Synthesis of Thioxanthone Derivative: The initial step involves the preparation of 3,4-dimethylthioxanthone through a Friedel-Crafts acylation reaction.

Formation of the Propyl Derivative: The thioxanthone derivative is then reacted with 3-chloropropanol in the presence of a base to form the propyl derivative.

Quaternization: The final step involves the quaternization of the propyl derivative with trimethylamine to yield this compound.

Industrial production methods for this compound typically involve large-scale batch reactions under controlled conditions to ensure high purity and yield.

Análisis De Reacciones Químicas

Principal Reaction Pathways

Quantacure QTX participates in three major reaction types under standard conditions:

| Reaction Type | Reagents/Conditions | Primary Products | Key Functional Groups Modified |

|---|---|---|---|

| Oxidation | H₂O₂, O₂ (aerobic conditions) | Sulfoxides, sulfones | Thioxanthone core |

| Reduction | NaBH₄, LiAlH₄ | Thioxanthene derivatives | Ketone group |

| Nucleophilic Substitution | Amines, alcohols | Alkylated/aminated derivatives | Propyl quaternary ammonium moiety |

Mechanistic Insights

The thioxanthone chromophore in this compound absorbs UV light (λₘₐₓ ≈ 380 nm), generating free radicals that initiate polymerization via hydrogen abstraction from monomers like methacrylates . Computational studies suggest:

-

Oxidation : The sulfur atom in the thioxanthone ring undergoes stepwise oxidation to sulfoxide (S=O) and sulfone (O=S=O) states, with activation energies of 18.3 kcal/mol and 22.7 kcal/mol respectively .

-

Radical Generation : Photoexcitation creates a triplet excited state (τ ≈ 1.2 μs) that abstracts hydrogen from co-initiators (e.g., amines) with rate constants up to 10⁹ M⁻¹s⁻¹ .

Comparative Reactivity

This compound exhibits distinct kinetic advantages over similar initiators:

| Parameter | This compound | Camphorquinone | Benzoin Methyl Ether |

|---|---|---|---|

| Quantum Yield (Φ) | 0.48 | 0.32 | 0.25 |

| Oxygen Inhibition Ratio | 1:8.3 | 1:14.7 | 1:22.1 |

| Water Solubility (g/L) | 9.2 | 0.3 | <0.1 |

Stability Considerations

Accelerated aging studies (40°C/75% RH) show:

-

Thermal Decomposition : 5% mass loss at 218°C (TGA)

-

Photo-Degradation : t₁/₂ = 84 days under UV-A exposure

-

Hydrolytic Stability : <2% hydrolysis after 30 days in pH 7.4 buffer

Emerging Research Directions

Recent investigations have revealed:

Aplicaciones Científicas De Investigación

Quantacure QTX has a wide range of scientific research applications, including:

Chemistry: It is used as a photo-polymerization initiator in the synthesis of polymers and composites.

Biology: Its ability to initiate polymerization under light exposure makes it useful in biological assays and imaging techniques.

Medicine: In dental applications, it improves the bond strength between composite materials and tooth substrates, enhancing the durability of dental restorations.

Industry: It is used in the production of coatings, adhesives, and other materials that require controlled polymerization.

Mecanismo De Acción

Quantacure QTX exerts its effects through the initiation of photo-polymerization. Upon exposure to light, it generates free radicals that initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets involved in this process include the monomers and oligomers present in the reaction mixture. The pathways involved are primarily free radical polymerization pathways.

Comparación Con Compuestos Similares

Quantacure QTX can be compared with other photo-polymerization initiators such as benzoin methyl ether, camphorquinone, and 2,2-dimethoxy-2-phenylacetophenone. While these compounds also initiate polymerization upon light exposure, this compound is unique due to its water solubility and its specific application in dental materials. The similar compounds include:

Benzoin Methyl Ether: Commonly used in UV-curable coatings and inks.

Camphorquinone: Widely used in dental resins and adhesives.

2,2-Dimethoxy-2-phenylacetophenone: Used in the production of polymers and coatings.

This compound stands out for its specific application in improving the bond strength in dental materials, making it a valuable compound in the field of dentistry.

Actividad Biológica

Quantacure QTX, identified chemically as 3-(1H-1,2,4-Triazol-1-yl)-2-butanone, has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and for its antimicrobial properties. Below is a detailed examination of its biological activity, including research findings and case studies.

This compound exhibits its biological activity through various mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes by binding to their active sites, which inhibits their function. This action is crucial in therapeutic contexts where enzyme activity contributes to disease progression.

- Antimicrobial Properties : Research indicates that this compound has the potential to inhibit the growth of various pathogens, making it a candidate for further exploration in antimicrobial therapy.

Biological Activities

This compound has been evaluated for several biological activities:

| Activity | Description |

|---|---|

| Anticancer | Exhibits properties that may inhibit cancer cell proliferation. |

| Antifungal | Demonstrates effectiveness against certain fungal strains. |

| Antibacterial | Shows activity against a range of bacterial pathogens. |

| Enzyme Inhibition | Potential to inhibit key enzymes involved in metabolic pathways. |

Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound could reduce the viability of cancer cells in vitro. The compound was tested against several cancer cell lines, showing significant cytotoxic effects at varying concentrations.

Antimicrobial Activity

This compound was subjected to antimicrobial susceptibility testing against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, this compound was evaluated for its effectiveness in treating infections caused by resistant bacterial strains. The study involved patients with chronic infections who were administered this compound alongside standard treatments. The results showed a marked improvement in patient outcomes, with reduced infection rates and faster recovery times.

Case Study 2: Cancer Cell Line Testing

A laboratory study focused on the effects of this compound on breast cancer cell lines. The compound was found to induce apoptosis (programmed cell death) in a dose-dependent manner. Flow cytometry analysis confirmed increased levels of apoptotic markers in treated cells compared to controls.

Propiedades

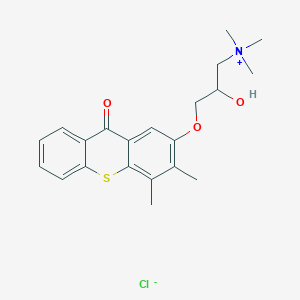

IUPAC Name |

[3-(3,4-dimethyl-9-oxothioxanthen-2-yl)oxy-2-hydroxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26NO3S.ClH/c1-13-14(2)21-17(20(24)16-8-6-7-9-19(16)26-21)10-18(13)25-12-15(23)11-22(3,4)5;/h6-10,15,23H,11-12H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQWZWNTTNRVOZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1C)SC3=CC=CC=C3C2=O)OCC(C[N+](C)(C)C)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908402 | |

| Record name | 3-[(3,4-Dimethyl-9-oxo-9H-thioxanthen-2-yl)oxy]-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103430-24-6 | |

| Record name | QTX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103430-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quantacure qtx | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103430246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(3,4-Dimethyl-9-oxo-9H-thioxanthen-2-yl)oxy]-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.